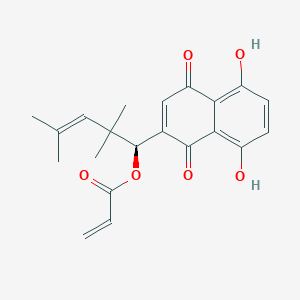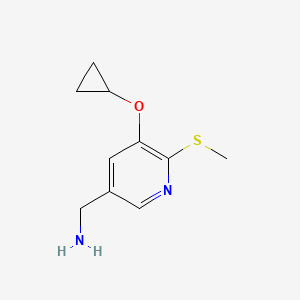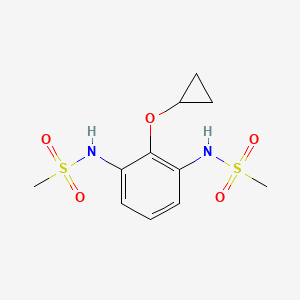
N,N'-(2-Cyclopropoxy-1,3-phenylene)dimethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Cyclopropoxy-1,3-phenylene)dimethanesulfonamide is a chemical compound with the molecular formula C11H16N2O5S2 and a molecular weight of 320.388 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a phenylene ring, which is further substituted with two methanesulfonamide groups
Preparation Methods
The synthesis of N,N’-(2-Cyclopropoxy-1,3-phenylene)dimethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-cyclopropoxy-1,3-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
N,N’-(2-Cyclopropoxy-1,3-phenylene)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methanesulfonamide groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of various enzymes and proteins.
Medicine: There is potential for this compound to be used in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-(2-Cyclopropoxy-1,3-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets. The cyclopropoxy group and methanesulfonamide moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-(2-Cyclopropoxy-1,3-phenylene)dimethanesulfonamide can be compared with other similar compounds such as N,N’-(1,2-Phenylene)dimethanesulfonamide and N,N’-(1,3-Phenylene)dimethanesulfonamide These compounds share structural similarities but differ in the position of the substituents on the phenylene ring and the presence of the cyclopropoxy group
Properties
Molecular Formula |
C11H16N2O5S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-3-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O5S2/c1-19(14,15)12-9-4-3-5-10(13-20(2,16)17)11(9)18-8-6-7-8/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
UFLHGHVQXCDLCA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


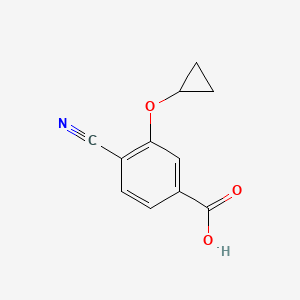
![N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide hydrochloride](/img/structure/B14807639.png)

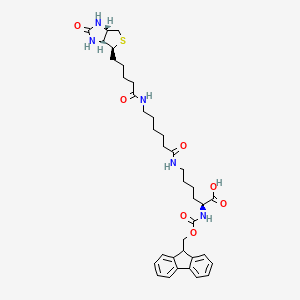
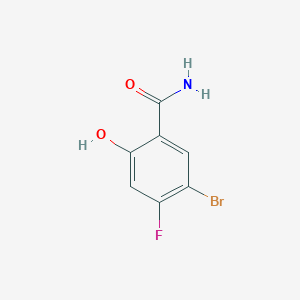

![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B14807681.png)
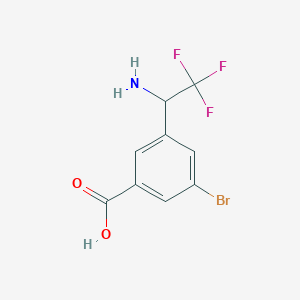
![N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)
![2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14807718.png)
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)

